2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid
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Overview
Description
2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid is a versatile chemical compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a dioxothiolan ring, which imparts distinct chemical properties, making it valuable in various fields such as drug development, material synthesis, and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid typically involves the reaction of hexanoic acid with a dioxothiolan derivative under controlled conditions. The process often requires the use of specific catalysts and solvents to facilitate the reaction and ensure high yield and purity of the final product. Detailed reaction conditions, including temperature, pressure, and reaction time, are optimized based on the desired scale of production .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced chemical engineering techniques. This involves the use of large reactors, continuous flow systems, and automated control systems to maintain consistent quality and efficiency. The industrial process also incorporates purification steps such as crystallization, filtration, and distillation to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dioxothiolan ring into a thiol or thioether group.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary based on the desired transformation, with parameters such as temperature, solvent, and pH being carefully controlled .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and chromatography to confirm their structure and purity .
Scientific Research Applications
2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid finds extensive use in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxothiolan ring can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular pathways, affecting processes like signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-[(1,1-Dioxothiolan-3-yl)amino]acetic acid: This compound shares a similar dioxothiolan ring but has a shorter acetic acid chain.
2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid: Similar structure with a butanoic acid chain instead of hexanoic acid
Uniqueness
2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid is unique due to its longer hexanoic acid chain, which imparts distinct physicochemical properties and enhances its versatility in various applications. The extended chain length can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-2-3-4-9(10(12)13)11-8-5-6-16(14,15)7-8/h8-9,11H,2-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGVLMZRVUOAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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